![molecular formula C26H26N2+2 B12526656 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium) CAS No. 741624-41-9](/img/structure/B12526656.png)
1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-methylpyridin-1-ium) is a chemical compound known for its unique structure and potential applications in various fields. It consists of a biphenyl core with two methylene bridges connecting to 4-methylpyridinium groups. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-methylpyridin-1-ium) typically involves the reaction of biphenyl derivatives with pyridinium salts. One common method involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride). The obtained bis-formazans are then treated with formaldehyde in the presence of perchloric acid in dioxane to afford the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-methylpyridin-1-ium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-methylpyridin-1-ium) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-methylpyridin-1-ium) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[1,4-Phenylene-bis(methylene)]bis(4,4’-bipyridinium) dibromide: A similar compound with a different core structure.
1,1’-[1,4-Phenylene-bis(methylene)]bis(4,4’-bipyridinium) diperchlorate: Another related compound with perchlorate counterions.
Uniqueness
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-methylpyridin-1-ium) is unique due to its biphenyl core and the specific arrangement of its functional groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
741624-41-9 |
|---|---|
Molekularformel |
C26H26N2+2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
4-methyl-1-[[4-[4-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C26H26N2/c1-21-11-15-27(16-12-21)19-23-3-7-25(8-4-23)26-9-5-24(6-10-26)20-28-17-13-22(2)14-18-28/h3-18H,19-20H2,1-2H3/q+2 |
InChI-Schlüssel |
KHVPDCCBBDRLSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=[N+](C=C1)CC2=CC=C(C=C2)C3=CC=C(C=C3)C[N+]4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


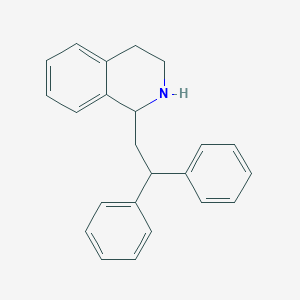
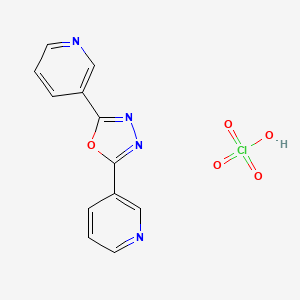

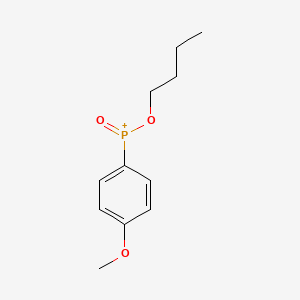
![4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12526596.png)
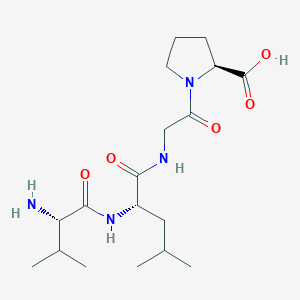
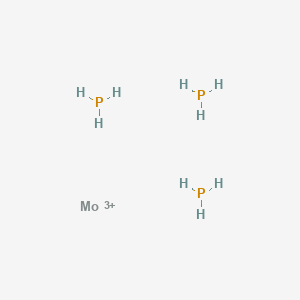
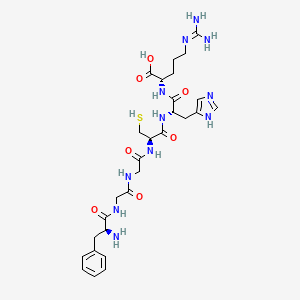
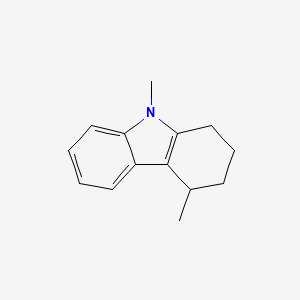
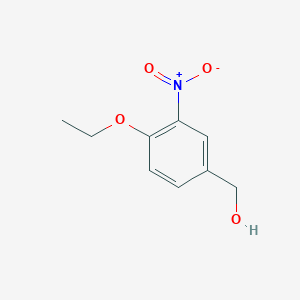
phosphane](/img/structure/B12526637.png)
![6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526643.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate](/img/structure/B12526645.png)
![Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate](/img/structure/B12526650.png)
